DI-Acetyl-lysine

Overview

Description

DI-Acetyl-lysine is a post-translational modification (PTM) that regulates fundamental cellular processes . It was first identified to occur on histones, and later studies revealed its presence in organisms of all kingdoms of life, in proteins covering all essential cellular processes . The acetylation of lysine side chains is a dynamic PTM with implications on the organisms’ ageing process: metabolism, transcription, translation, cell proliferation, regulation of the cytoskeleton, and DNA damage repair .

Synthesis Analysis

Lysine acetylation is a reversible, dynamic protein modification regulated by lysine acetyltransferases and deacetylases . Recent advances in high-throughput proteomics have greatly contributed to the success of global analysis of lysine acetylation . A large number of proteins of diverse biological functions have been shown to be acetylated .

Molecular Structure Analysis

Lysine is an α-amino acid with the chemical formula HO2CCH(NH2)(CH2)4NH2 . It is an essential amino acid, which means that humans cannot synthesize it . Its codons are AAA and AAG . The ε-amino group acts as a site for hydrogen binding and a general base in catalysis .

Chemical Reactions Analysis

The acetylation/acylation (ac(et)ylation) of lysine side chains is a dynamic post-translational modification (PTM) regulating fundamental cellular processes . A remarkable finding showed that the NAD±dependent sirtuin deacetylase Sir2 has an impact on replicative lifespan in Saccharomyces cerevisiae suggesting that lysine acetylation has a direct role in the ageing process .

Physical And Chemical Properties Analysis

Lysine is a nucleophilic amino acid with an e-amino sidechain . It is a vital component of proteins and plays an important role in the production of carnitine, a nutrient that transforms fatty acids into energy and lowers cholesterol levels .

Scientific Research Applications

Protein Complex Regulation and Cellular Functions : Di-acetyl-lysine plays a crucial role in posttranslational modification, significantly influencing cellular regulatory mechanisms. It targets large macromolecular complexes, affecting various cellular processes like chromatin remodeling, cell cycle regulation, and gene expression. This modification also impacts protein interactions and activities, particularly influencing susceptibility to phosphorylation and ubiquitination processes (Choudhary et al., 2009).

Epigenetic Readers and Disease Development : Lysine acetylation, including this compound, creates docking sites for bromodomains, which are instrumental in transcriptional regulation and chromatin structure modification. This acetylation mechanism has been linked to the development of various diseases, particularly in oncology. Bromodomain inhibitors have shown potential in treating cancer, inflammation, and viral infections (Filippakopoulos & Knapp, 2014).

Link Between Metabolism and Cell Signaling : this compound is a key factor linking acetyl-coenzyme A metabolism with cellular signaling. Its role in protein interactions, activity, and localization, as well as its presence in diverse acylations like formylation and butyrylation, underscores its critical role in metabolic regulation and various cellular processes (Choudhary et al., 2014).

Specificity of Lysine Deacetylase Inhibitors in Human Cells : this compound’s role in epigenetics and cell regulation is further highlighted by the specificity of lysine deacetylase inhibitors, which impact a subset of the acetylome, including sites on histones and chromatin-associated proteins. These inhibitors are crucial in understanding and treating cancer and other diseases (Schölz et al., 2015).

Histone Modification and Therapeutic Strategies : The acetylation of lysine residues, including this compound, has emerged as a critical post-translational modification in the regulation of histones, transcription factors, and other proteins. This understanding has led to novel therapeutic strategies for treating cancer and other diseases by targeting the enzymes governing lysine acetylation (Yang & Seto, 2007).

Proteomic Survey and Cellular Pathways : A proteomic survey of lysine acetylation, including this compound, has revealed its extensive presence in diverse cellular proteins. This survey indicates that lysine acetylation plays a significant role in regulating cellular pathways outside of the nucleus, suggesting its broad impact on cellular physiology and potential in disease treatment (Kim et al., 2006).

Emerging Roles in Bacteria to Humans : this compound is part of a broad spectrum of lysine acetylations observed in both mammalian and bacterial proteins. These acetylations are involved in various biological activities, including chromatin assembly, cytoskeleton dynamics, and metabolic control, highlighting the extensive roles of lysine acetylation in diverse organisms (Kim & Yang, 2011).

Lysine Acetylation in Plant Metabolism : In plants, this compound is involved in acetylating key metabolic enzymes, indicating its significance in the regulation of metabolic pathways. This acetylation affects the activity of enzymes like Rubisco, suggesting a regulatory role in plant physiology (Finkemeier et al., 2011).

Mechanism of Action

Target of Action

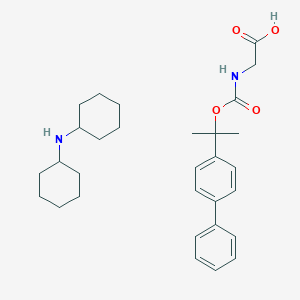

DI-Acetyl-Lysine is a post-translational modification that primarily targets lysine residues in proteins . The primary targets of this compound are proteins involved in various cellular processes, including transcriptional regulators and metabolic enzymes . The modification occurs on the ε-amino group of a lysine residue . The most studied acylation modification is acetylation, which is regulated by two groups of enzymes with opposing modes of action: lysine acetyltransferases (KATs), which transfer the acetyl group from acetyl-CoA to a lysine, and histone deacetylases (HDACs), which remove the acetyl group .

Mode of Action

The mode of action of this compound involves the transfer of an acetyl group to the ε-amino group of a lysine residue in a protein . This process is facilitated by KATs . The acetylation of lysine residues can alter protein activity, protein-protein interaction, protein stability, and protein subcellular localization .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a significant role in protein structure and interactions . Lysine residues often form salt bridges, hydrogen bonds, and are frequently present in active or binding sites of the protein . Acetylation of lysine residues has been shown to influence several fundamental cellular pathways, including metabolism, transcription, translation, cell proliferation, regulation of the cytoskeleton, and DNA damage repair .

Pharmacokinetics

For example, the addition of the two-carbon acetyl group to make drugs more effective by enhancing their pharmacokinetic or pharmacodynamic properties .

Result of Action

The acetylation of lysine residues results in changes in protein function. For example, acetylation of PKM2 resulted in alteration of protein-protein interaction, loss of protein stability, and change in protein subcellular localization . Moreover, the acetylation of lysine residues has been shown to have a direct role in the ageing process .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the levels of acetyl-CoA and NAD+, which are integral to energy metabolism, can regulate the activity of KATs and KDACs, impacting the epigenome . Therefore, the metabolic state of the cell can influence the action, efficacy, and stability of this compound .

Safety and Hazards

Exposure to diacetyl vapour, often used as a flavouring and a by-product of coffee roasting, can lead to severe and irreversible lung disease . Synthetic diacetyl is classified as a hazardous substance. It is toxic if inhaled, can cause skin irritation and eye damage by contact, and harmful if swallowed .

Biochemical Analysis

Biochemical Properties

DI-Acetyl-lysine participates in diverse biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The acetylation of lysine side chains can affect protein function by quenching the positive charge, increasing the lysine side chains’ size affecting the protein surface complementarity, increasing the hydrophobicity, and by interfering with other post-translational modifications .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

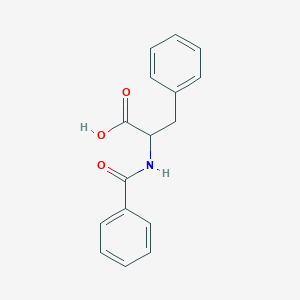

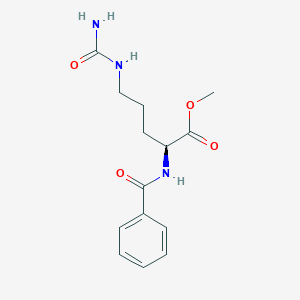

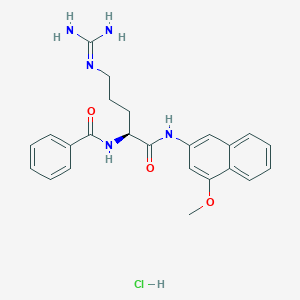

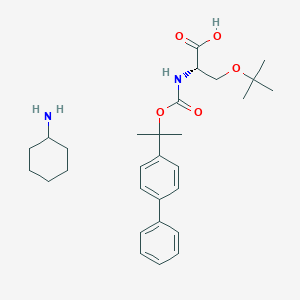

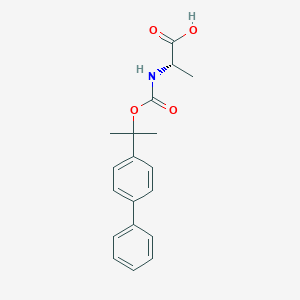

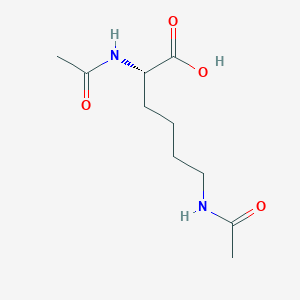

(2S)-2,6-diacetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-7(13)11-6-4-3-5-9(10(15)16)12-8(2)14/h9H,3-6H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZUEHHBTYJTKY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.